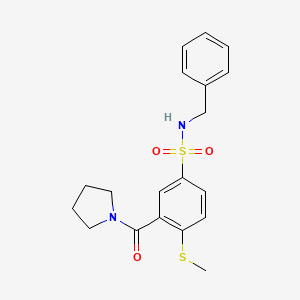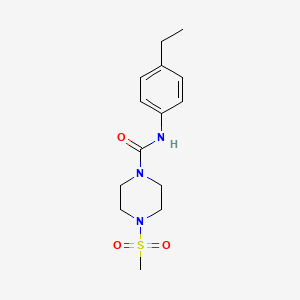
N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as MS-275, is a potent histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. MS-275 has been shown to have potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Mécanisme D'action
N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide inhibits HDACs, leading to the accumulation of acetylated histones and the activation of gene expression. This can lead to the induction of apoptosis in cancer cells, as well as the suppression of inflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to protect neurons from damage and reduce the accumulation of toxic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a potent HDAC inhibitor that can induce apoptosis in cancer cells and has anti-inflammatory effects. However, N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide also has some limitations. It can be toxic at high concentrations and has been shown to have off-target effects on other enzymes. Additionally, the use of N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide in animal models can be limited by its poor solubility and bioavailability.
Orientations Futures
There are several future directions for research on N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. One area of interest is the development of more potent and selective HDAC inhibitors. Another area of research is the use of N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, there is interest in studying the effects of N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide on epigenetic modifications beyond histone acetylation, such as DNA methylation. Finally, there is interest in studying the potential use of N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide in the treatment of other diseases beyond cancer, such as autoimmune disorders.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential as a cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. N-(4-ethylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been studied for its potential as a therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as inflammatory disorders such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-4-methylsulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-3-12-4-6-13(7-5-12)15-14(18)16-8-10-17(11-9-16)21(2,19)20/h4-7H,3,8-11H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKUEJJBQZSLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-4-(methylsulfonyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B4739019.png)
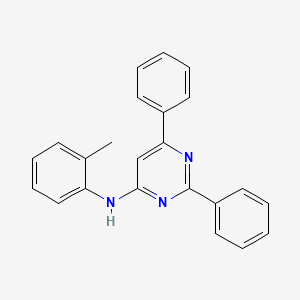
![4-({[(9-oxo-10(9H)-acridinyl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4739032.png)

![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B4739043.png)
![methyl 4-{[3-(2-methoxy-2-oxoethyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B4739057.png)
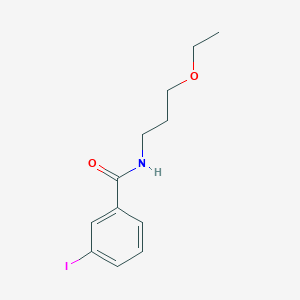
![N-(2-methoxyphenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4739068.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4739071.png)
![4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B4739074.png)
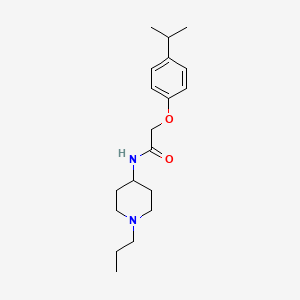
![N-allyl-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4739092.png)
